molecular formula C21H24N2O5S B3668267 Ethyl 4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate

Ethyl 4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate

Cat. No.: B3668267
M. Wt: 416.5 g/mol
InChI Key: XZBYMZHMCSMQOX-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with a sulfonyl chloride to form the piperidin-1-ylsulfonyl intermediate. This intermediate is then reacted with 4-aminobenzoic acid to form the desired amide linkage. Finally, esterification with ethanol yields the ethyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis conditions can be employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(3-piperidin-1-ylsulfonylphenyl)amino]benzoate
  • Ethyl 4-[(3-morpholin-1-ylsulfonylbenzoyl)amino]benzoate
  • Ethyl 4-[(3-pyrrolidin-1-ylsulfonylbenzoyl)amino]benzoate

Uniqueness

Ethyl 4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate is unique due to the presence of the piperidine ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The sulfonyl group also contributes to its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-2-28-21(25)16-9-11-18(12-10-16)22-20(24)17-7-6-8-19(15-17)29(26,27)23-13-4-3-5-14-23/h6-12,15H,2-5,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBYMZHMCSMQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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